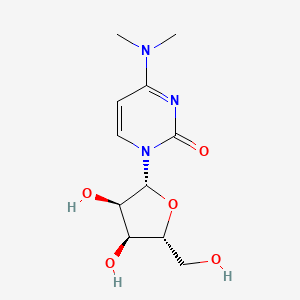
n4,n4-Dimethylcytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4,n4-Dimethylcytidine is a useful research compound. Its molecular formula is C11H17N3O5 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Functional Studies in RNA
N4,N4-Dimethylcytidine is primarily studied for its role in RNA modifications. Research indicates that m42C significantly alters the base pairing properties of RNA molecules. Specifically, it disrupts the standard cytosine-guanine (C:G) base pairing, leading to a wobble-like pairing pattern that can affect the stability and specificity of RNA duplexes. This modification has implications for understanding RNA structure-function relationships and the dynamics of gene expression .
Synthesis Protocols
The synthesis of RNA oligonucleotides containing m42C involves phosphoramidite chemistry and solid-phase synthesis techniques. These protocols allow researchers to incorporate m42C into RNA strands for subsequent studies on base pairing stability and enzymatic activity. The synthesis process typically includes:
- Preparation of m42C phosphoramidite building blocks from protected cytidine nucleosides.
- Solid-phase synthesis followed by high-performance liquid chromatography (HPLC) purification of modified RNA oligonucleotides .
Biochemical Investigations and Enzymatic Activity
Studies have shown that m42C can influence the activity of reverse transcriptases, enzymes critical for DNA synthesis from RNA templates. For instance, both mono- and di-methylated cytosine bases can induce mutations during reverse transcription, highlighting their potential role in genetic variability and evolution. Notably, m42C can affect the fidelity of nucleotide incorporation by different reverse transcriptases, which may have significant implications for viral replication and mutation rates .
Implications in Disease and Gene Regulation
The presence of m42C in RNA has been linked to various biological processes, including gene regulation and disease mechanisms. Modifications like m42C are part of the broader category known as the "epitranscriptome," which refers to post-transcriptional modifications that regulate RNA function and stability. Understanding how m42C interacts with cellular machinery can provide insights into its role in diseases such as cancer and neurological disorders .
Structural Insights from X-ray Crystallography
Recent studies have utilized X-ray crystallography to elucidate the structural changes induced by m42C in RNA duplexes. These studies revealed that while m4C maintains a regular C:G pairing pattern with minimal impact on stability, m42C leads to significant destabilization due to altered hydrogen bonding patterns .
Role in Hyperthermophilic Organisms
Research has identified m42C as a critical modification in ribosomal RNA within hyperthermophilic archaea. The presence of this modification is essential for maintaining translational fidelity under extreme conditions, suggesting that m42C plays a vital role in the survival of these organisms .
References Table
Propriétés
Numéro CAS |
13007-43-7 |
|---|---|
Formule moléculaire |
C11H17N3O5 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c1-13(2)7-3-4-14(11(18)12-7)10-9(17)8(16)6(5-15)19-10/h3-4,6,8-10,15-17H,5H2,1-2H3/t6-,8-,9-,10-/m1/s1 |
Clé InChI |
GFCDNWCHLZESES-PEBGCTIMSA-N |
SMILES |
CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
SMILES isomérique |
CN(C)C1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Séquence |
N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















